2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide
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Overview
Description
2-(5-chloro-2-thienyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-thienyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the thienyl and benzodioxin groups. Common reagents used in these reactions include chlorinating agents, coupling reagents, and various catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl and benzodioxin moieties.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common in modifying the quinoline and thienyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield various reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The quinolinecarboxamide structure is known to interact with DNA, proteins, and other biomolecules, potentially leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide
- 2-(5-chloro-2-thienyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Uniqueness
The unique combination of the thienyl, benzodioxin, and quinolinecarboxamide groups in 2-(5-chloro-2-thienyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H15ClN2O3S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H15ClN2O3S/c23-21-8-7-20(29-21)17-12-15(14-3-1-2-4-16(14)25-17)22(26)24-13-5-6-18-19(11-13)28-10-9-27-18/h1-8,11-12H,9-10H2,(H,24,26) |
InChI Key |
UVBNOUTXISHANI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl |
Origin of Product |
United States |
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